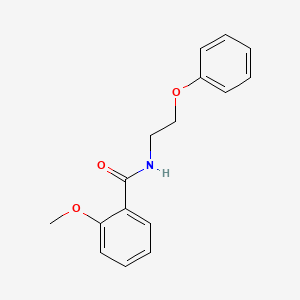

2-methoxy-N-(2-phenoxyethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-15-10-6-5-9-14(15)16(18)17-11-12-20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZQGJJJEMKTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization Techniques for Novel Benzamides

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide a detailed view of the molecular framework of 2-methoxy-N-(2-phenoxyethyl)benzamide by probing the magnetic and energetic properties of its atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy would be utilized to identify all non-exchangeable protons in this compound. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and phenoxy rings, the methylene (B1212753) (-CH₂-) protons of the ethyl bridge, the methoxy (B1213986) (-OCH₃) protons, and the amide (N-H) proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 6.8-8.2 ppm), while the aliphatic methylene and methoxy protons would be found in the upfield region. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus helping to piece together the molecular fragments.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom. The chemical shifts of these carbons would indicate their functional group and hybridization state. For example, the carbonyl carbon of the amide group would be expected to resonate at a significantly downfield position (around 165-170 ppm). The aromatic carbons would appear in a range of approximately 110-160 ppm, while the aliphatic carbons of the ethyl bridge and the methoxy group would be observed at higher field strengths.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations between atoms. A COSY spectrum would show cross-peaks between protons that are spin-spin coupled, confirming the connectivity of protons within the ethyl bridge and within each aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the connectivity across multiple bonds, for instance, by showing correlations between the carbonyl carbon and nearby protons.

Due to the absence of publicly available experimental NMR data for this compound, a hypothetical data table is presented below based on known chemical shift ranges for similar structural motifs.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (δ) (ppm) | Multiplicity |

| 8.1 - 7.8 | m |

| 7.5 - 6.8 | m |

| 6.5 (br s) | s |

| 4.15 | t |

| 3.90 | s |

| 3.75 | q |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band around 1640-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the secondary amide. The N-H stretching vibration of the amide would likely appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C-O stretching vibrations of the aryl ether and the methoxy group would produce strong bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹. The presence of these characteristic peaks would provide strong evidence for the proposed structure.

While specific experimental IR data for this compound is not available, a table of expected characteristic absorption bands is provided.

| Expected IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | 3300 - 3500 | N-H Stretch (Amide) | | > 3000 | Aromatic C-H Stretch | | < 3000 | Aliphatic C-H Stretch | | 1640 - 1680 | C=O Stretch (Amide I) | | 1510 - 1560 | N-H Bend (Amide II) | | ~1240 | Aryl C-O Stretch (Ether) | | ~1020 | Alkyl C-O Stretch (Methoxy) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₆H₁₇NO₃), the expected exact mass would be calculated. In an HRMS experiment, typically using electrospray ionization (ESI), the compound would likely be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution measurement of the m/z value of this ion would confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable structural information by revealing the characteristic fragments of the molecule. For example, cleavage of the amide bond or the ether linkage would produce fragment ions whose masses would correspond to the different parts of the molecule, further corroborating the proposed structure.

| Expected Mass Spectrometry Data | | :--- | :--- | | Molecular Formula | C₁₆H₁₇NO₃ | | Exact Mass | 271.1208 | | Expected [M+H]⁺ (HRMS) | 272.1281 | | Expected [M+Na]⁺ (HRMS) | 294.1100 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and structure of a molecule in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure of a compound in the solid state. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern.

Preclinical Pharmacological Investigations of 2 Methoxy N 2 Phenoxyethyl Benzamide

Elucidation of Molecular Mechanisms of Action

The potential therapeutic actions of 2-methoxy-N-(2-phenoxyethyl)benzamide and related compounds are rooted in their interactions with specific biological molecules. Research into this class of compounds has focused on understanding how they engage with enzymes, receptors, and cellular signaling pathways to exert their effects.

Enzyme Inhibition Studies (e.g., Cholinesterases, COX-II, BACE1, PARP, Histone Deacetylase)

Benzamide (B126) derivatives have been investigated for their ability to inhibit various enzymes implicated in disease. Studies on compounds structurally related to this compound have shown potential inhibitory activity against enzymes involved in neurodegeneration and cancer.

Cholinesterases and BACE1: The enzymes acetylcholinesterase (AChE) and β-secretase (BACE1) are key targets in Alzheimer's disease research. nih.gov A study on newly synthesized benzamides identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a potent dual inhibitor of both AChE and BACE1. nih.gov This compound demonstrated significant activity against AChE with a half-maximal inhibitory concentration (IC50) of 0.056 µM and also inhibited the BACE1 enzyme with an IC50 value of 9.01 µM. nih.gov Kinetic studies on other natural compounds, phlorotannins, revealed them to be non-competitive inhibitors of BACE1. nih.gov Molecular docking simulations suggest that the hydroxyl groups of these inhibitors interact with various residues of the target enzymes. nih.gov

Poly-(ADP-ribose)polymerase (PARP): PARP is an enzyme critical to DNA repair and programmed cell death. Research into substituted 2-hydroxy-N-(arylalkyl)benzamides revealed that certain potent derivatives could induce apoptosis in melanoma cell lines. nih.gov This process was marked by the cleavage of PARP, indicating an interaction with this enzymatic pathway. nih.gov

Histone Deacetylase (HDAC): While direct inhibition by this compound is not documented, related heterocyclic structures have been explored as HDAC inhibitors. For instance, novel quinoxaline (B1680401) derivatives were shown through in silico studies to bind to the Zf-UBD domain of HDAC6, suggesting a potential mechanism for antiproliferative activity. mdpi.com

Table 1: Enzyme Inhibition by Benzamide Derivatives and Related Compounds

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 µM | nih.gov |

| 8,8′-bieckol | Acetylcholinesterase (AChE) | 4.59 ± 0.32 µM | nih.gov |

| 8,8′-bieckol | β-secretase (BACE1) | 1.62 ± 0.14 µM | nih.gov |

Receptor Ligand Binding and Modulation (e.g., Dopamine (B1211576) Receptors, Sigma Receptors, Opioid Receptors)

The interaction of benzamide derivatives with neurotransmitter receptors is a significant area of investigation, particularly for applications in neurology and psychiatry.

Sigma Receptors: Sigma receptors, particularly the sigma-2 (σ2) subtype, are recognized as potential targets for cancer therapy. nih.gov Research has demonstrated that the chemical properties of substituents on the benzamide structure are critical for receptor affinity and selectivity. A study on benzamide-isoquinoline derivatives showed that adding an electron-donating methoxy (B1213986) group to the benzamide phenyl ring significantly favored binding to the σ2 receptor over the σ1 receptor. nih.gov Specifically, a para-methoxy group dramatically enhanced σ2 selectivity, suggesting this position is key for molecular manipulation to achieve desired receptor interaction profiles. nih.gov

Dopamine Receptors: Dopamine receptors are implicated in the effects of opioids and are targets for treating addiction. nih.govmdpi.com While direct binding data for this compound is unavailable, studies on chimeric molecules have explored dual action at opioid and dopamine receptors. One such study of a hybrid opioid-ranatensin peptide, LENART01, showed high selectivity for the dopamine D2 receptor (D2R) over the D1 receptor in binding assays. mdpi.com

Opioid Receptors: Sigma receptors were initially misidentified as a subtype of opioid receptors but were later distinguished as a non-opioid system. nih.gov Research into hybrid peptides has shown that it is possible to design molecules that bind to both mu-opioid receptors and dopamine receptors. mdpi.com

Pathway Modulation (e.g., PI3K/AKT/mTOR Pathway)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.comnih.gov

While many compounds are designed to inhibit this pathway, some benzamide derivatives have been studied for their effects on components related to it. nih.govresearchgate.net For example, the novel benzamide derivative VKNG-2 was investigated for its ability to overcome multidrug resistance in colon cancer cells. mdpi.com In this study, VKNG-2 did not cause a significant change in the protein expression of AKT or the p110β subunit of PI3K, indicating its mechanism of action was likely independent of modulating this specific pathway. mdpi.com This finding highlights that not all benzamides necessarily target the PI3K/Akt/mTOR cascade, and their mechanisms can be diverse. mdpi.com

In Vitro Efficacy Studies

The therapeutic potential of this compound and its analogs has been evaluated through various in vitro models, primarily focusing on anticancer and antimicrobial activities.

Cell-Based Assays (e.g., Antiproliferative Activity in Cancer Cell Lines, Antimicrobial Activity)

Antiproliferative Activity: Benzamide derivatives have demonstrated notable antiproliferative effects across a range of cancer cell lines.

Substituted 2-hydroxy-N-(arylalkyl)benzamides showed single-digit micromolar IC50 values against several human cancer cell lines, including melanoma. nih.gov

N-(benzimidazol-2-yl)-substituted benzamides were effective against MCF7 breast cancer cells, with para-substituted methoxy groups enhancing the compound's potency. acgpubs.org Compound 9 from this series was the most active, with IC50 values between 3.84 and 13.10 μM. acgpubs.org

A radiolabeled probe, 4-¹¹C-Methoxy N-(2-diethylaminoethyl) benzamide, showed selective binding and internalization in B16F1 melanoma cells compared to breast epithelial and cancer cells. nih.gov

N-phenylethyl-benzamide derivatives exhibited moderate, non-selective cytotoxic activity against human lung carcinoma (COR-L23), breast adenocarcinoma (MCF7), and melanoma (C32) cell lines. nih.gov

The benzamide derivative VKNG-2 was shown to restore the efficacy of chemotherapeutic drugs in a multidrug-resistant colon cancer cell line (S1-M1-80) by inhibiting the ABCG2 transporter. mdpi.com

In Vivo Preclinical Studies

Assessment in Animal Models of Disease (e.g., Neurodegenerative Models, Antinociceptive Models, Tumor Xenografts)

No publicly available scientific literature or research data could be identified that describes the assessment of this compound in animal models of disease. This includes, but is not limited to, neurodegenerative models, antinociceptive (pain relief) models, or tumor xenograft studies. Consequently, no data tables or detailed research findings on its efficacy or potential therapeutic effects in these models can be provided.

Evaluation of Biological Effects and Responses

There is no available information from in vivo preclinical studies detailing the biological effects and responses to the administration of this compound in animal subjects. Research detailing the pharmacodynamic or physiological responses to this specific compound has not been published in the accessible scientific domain. Therefore, no data on its biological effects is available for presentation.

Structure Activity Relationship Sar Studies of 2 Methoxy N 2 Phenoxyethyl Benzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The potency and selectivity of 2-methoxy-N-(2-phenoxyethyl)benzamide derivatives are highly sensitive to substitutions on various parts of the molecular scaffold. Researchers have systematically introduced different functional groups to probe the electronic, steric, and hydrophobic requirements of their biological targets.

Modifications to both the 2-methoxybenzamide (B150088) ring and the terminal phenoxy ring have profound effects on the pharmacological profile.

Benzamide (B126) Ring: The substitution pattern on the benzamide ring is a critical determinant of activity, particularly for dopamine (B1211576) D2 receptor affinity. Studies on related substituted benzamides (SBAs) have shown that polar substituents at the 5-position (meta to the amide) and/or the 4-position (para to the amide) can significantly enhance binding affinity. nih.govnih.gov For instance, the presence of a sulfonamide or a halide at the 5-position, often combined with an amine group at the 4-position, has been linked to stronger receptor interactions. nih.gov A Quantitative Structure-Activity Relationship (QSAR) study on a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides highlighted that electron-donating groups at the R5 position increased biological activity. nih.gov The 2-methoxy group itself is a key feature; its position is pivotal for maintaining high affinity and influencing selectivity between D2 and D3 receptor subtypes. nih.gov

Phenoxy Ring: Substitutions on the terminal phenoxy ring also modulate activity. SAR studies on similar scaffolds indicate that the nature and position of substituents can fine-tune potency. For example, in related benzofuran (B130515) series, substitutions on a terminal phenyl ring with electron-donating groups like methoxy (B1213986) or methyl at the para-position significantly improved cytotoxic activity, whereas electron-withdrawing groups like chloro, bromo, or nitro led to a drop in activity. nih.gov While the context is different, this principle of tuning electronic properties on the terminal ring is a common strategy in medicinal chemistry. In studies of YC-1 analogues, fluoro or cyano substitution at the ortho position of a terminal benzene (B151609) ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov

Table 1: Impact of Benzene Ring Substitutions on Biological Activity of Benzamide Derivatives

| Ring | Position of Substitution | Type of Substituent | Observed Effect on Activity |

|---|---|---|---|

| Benzamide | 5- (meta) | Polar, H-bond accepting (e.g., sulfonamide, halide) | Enhanced binding affinity at D4 receptors. nih.govnih.gov |

| Benzamide | 4- (para) | H-bond donating/accepting (e.g., amine) | Enhanced binding affinity at D4 receptors. nih.govnih.gov |

| Benzamide | 5- | Electron-donating groups | Increased D2 receptor binding affinity. nih.gov |

| Benzamide | 3- | Hydrophobic substituents (e.g., ethyl, iodine) | Advantageous for D2 receptor binding affinity. nih.gov |

| Phenoxy (Analogous Systems) | para- | Electron-donating (e.g., methoxy) | Improved biological activity. nih.gov |

The N-(2-phenoxyethyl) side chain plays a crucial role in anchoring the ligand to its receptor, and variations in its structure lead to significant changes in activity.

Ethyl Linker: The two-carbon ethyl spacer is a common motif in this class of compounds. Altering its length or rigidity can impact how the terminal phenoxy group is presented to the binding pocket. Studies on related benzamides have shown that incorporating the diamine portion of the side chain into a cyclic structure, such as a pyrrolidine (B122466) ring, can lead to highly potent compounds. nih.gov For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was found to be exceptionally potent, suggesting that constraining the conformation of the side chain is beneficial for activity. nih.gov

Terminal Group: Replacing the phenoxy group with other moieties is a key strategy for modulating activity and selectivity. Introducing a benzyl (B1604629) group on the terminal nitrogen of the side chain was shown to enhance neuroleptic activity compared to an ethyl group in analogues of metoclopramide. nih.gov In another series, replacing an aryl ring on the N-substituent with a hetero-aromatic ring like dimethylpyridine or dimethylthiophene was found to be more beneficial for anticancer activity. nih.gov The presence of a primary amine in the side chain of some inhibitors has been shown to be essential for biological activity, as its N-dimethylation or N-acetylation abolished the inhibitory effects. nih.gov

Table 2: Effect of N-Substituent Variations on Biological Activity

| Modification | Example | Resulting Activity |

|---|---|---|

| Cyclization of side chain | Incorporation into a 1-benzyl-3-aminopyrrolidine ring | Increased neuroleptic potency compared to linear analogues. nih.gov |

| Variation of terminal N-alkyl group | Replacement of N-ethyl with N-benzyl | Enhanced neuroleptic activity. nih.gov |

| N-phenethyl carboxamide | Addition to a benzofuran scaffold | Significantly enhances antiproliferative activity. nih.gov |

The ether oxygen in the phenoxyethyl moiety is often a key interaction point, capable of acting as a hydrogen bond acceptor. Its modification or replacement can drastically alter binding affinity.

In studies of aryloxyalkylamine ligands binding to G protein-coupled receptors, the ether oxygen has been implicated in forming a crucial intermolecular hydrogen bond within the receptor binding site. nih.gov Replacing this oxygen can disrupt this key interaction. For instance, in studies of benzodioxane-based FtsZ inhibitors, which feature a similar ether linkage as part of a dioxane ring, modifications to the linker region were explored. mdpi.com While not a direct replacement of the ether oxygen, functionalization of the adjacent ethylenoxy linker (e.g., with methyl or hydroxyl groups) was investigated to fine-tune activity. mdpi.com Conformational analyses of benzamide derivatives acting as leukotriene antagonists suggest that the benzopyran or benzodioxan ring, containing ether linkages, corresponds to the cysteine residue of the endogenous leukotriene, highlighting the structural importance of this region. nih.gov These examples from related compound classes underscore the likely importance of the ether oxygen in this compound for maintaining a favorable conformation and participating in key hydrogen bonding interactions at its biological target.

Stereochemical Influence on Pharmacological Profiles

Chirality plays a pivotal role in the interaction between a drug and its biological target. nih.gov Since biological systems like receptors and enzymes are themselves chiral, they can differentiate between the enantiomers of a chiral drug. nih.govbiomedgrid.com This often results in one enantiomer (the eutomer) having significantly higher potency than the other (the distomer). researchgate.net

For benzamide derivatives, stereochemistry is frequently introduced in the N-substituent. For example, in a series of N-(pyrrolidin-3-yl)benzamides, the stereochemistry at the 2- and 3-positions of the pyrrolidine ring was critical for activity. The cis-isomer of N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was found to be the most active compound in its series, demonstrating high potency as a neuroleptic agent. nih.gov

The absolute configuration can also determine whether a compound acts as an agonist, antagonist, or inverse agonist. In a series of (R)-2-amino-5-methoxytetralin derivatives, N-arylmethyl substitution led to compounds that were antagonists or inverse agonists at the dopamine D2A receptor. nih.gov The conformational properties of the amide C-N bond can differ between secondary and tertiary benzamides, which in turn influences their chiroptical properties and likely their receptor interactions. researchgate.net The levorotatory isomer of β-blockers is typically more potent, and for many chiral drugs, one isomer carries the therapeutic effect while the other may be inactive or even contribute to toxicity. biomedgrid.com

Table 3: Examples of Stereochemical Influence in Benzamide-Related Compounds

| Compound Series | Chiral Feature | Observation |

|---|---|---|

| N-(pyrrolidin-3-yl)benzamides | cis vs. trans isomers at positions 2 and 3 | The cis-isomer showed significantly higher neuroleptic potency. nih.gov |

| 2-amino-5-methoxytetralins | (R)-configuration | N-arylmethyl substituted derivatives acted as D2A antagonists or inverse agonists. nih.gov |

| General β-blockers | S(-) vs. R(+) propranolol | The S(-) isomer is more active than its R(+) antipode. biomedgrid.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org These models help to identify the key physicochemical properties that govern activity and can be used to predict the potency of novel, unsynthesized compounds. frontiersin.orgjprdi.vn

For benzamide derivatives, several QSAR models have been developed. A study on 58 (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides as dopamine D2 antagonists used multiple linear regression (MLR) to build a model. nih.gov The results indicated that the D2 receptor binding affinity was enhanced by:

The presence of hydrophobic substituents at the R3 position of the benzamide ring. nih.gov

The presence of electron-donating groups at the R5 position. nih.gov

The model specifically pointed out that an ethyl group and iodine at the R3 position were advantageous, while a nitro group on the phenyl ring was detrimental to activity. nih.gov

More broadly, QSAR approaches often identify key molecular descriptors related to lipophilicity, electronic effects, and steric bulk as being critical for activity. researchgate.net For instance, a 2D-QSAR model for benzimidazole-based inhibitors identified descriptors related to van der Waals surface area as being dominant, suggesting that modulating polarity and hydrophobicity is key to enhancing binding affinity. jprdi.vn These computational models provide valuable insights that guide the rational design of more potent and selective this compound derivatives.

Metabolic Transformations and Pathways Research

Identification of In Vitro and In Vivo Metabolites

Detailed studies identifying the specific metabolites of 2-methoxy-N-(2-phenoxyethyl)benzamide from either in vitro or in vivo experiments are not extensively documented in publicly available scientific literature. However, based on its chemical structure, several predictable metabolic transformations can be anticipated. In vitro studies, typically utilizing human liver microsomes, are instrumental in identifying primary metabolites. nih.gov These preparations contain a rich complement of drug-metabolizing enzymes. nih.gov For a compound like this compound, potential in vitro metabolites could arise from reactions such as O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic rings, and cleavage of the ether or amide bonds.

In vivo studies, often conducted in animal models such as rats, provide a more comprehensive picture of metabolism, including the formation of secondary and conjugated metabolites that are subsequently excreted in urine and feces. nih.gov Analysis of urine and plasma samples after administration of the compound would likely reveal a profile of metabolites resulting from both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For instance, studies on similar benzamide (B126) structures have identified hydroxylated and N-dealkylated products in rat urine. It is plausible that metabolites of this compound would include hydroxylated derivatives of the phenoxy and benzoyl rings, the O-demethylated product, and products of amide bond hydrolysis.

Table 1: Predicted Phase I Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction |

|---|---|

| N-(2-phenoxyethyl)-2-hydroxybenzamide | O-demethylation |

| 2-methoxy-N-(2-(hydroxyphenoxy)ethyl)benzamide | Aromatic Hydroxylation |

| (hydroxyphenyl)-N-(2-phenoxyethyl)benzamide | Aromatic Hydroxylation |

| 2-methoxybenzoic acid | Amide Hydrolysis |

| 2-phenoxyethanamine | Amide Hydrolysis |

| 2-methoxybenzamide (B150088) | Ether Bond Cleavage |

Table 2: Predicted Phase II Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction |

|---|---|

| Glucuronide conjugate of hydroxylated metabolites | Glucuronidation |

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound is expected to be primarily mediated by several key enzyme families.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of xenobiotics. For this compound, CYP enzymes are the likely catalysts for oxidative reactions. Specifically, O-demethylation of the 2-methoxy group to a hydroxyl group is a common reaction catalyzed by CYP isoforms such as CYP2D6 and CYP3A4. nih.gov Furthermore, aromatic hydroxylation on either the benzoyl or the phenoxy ring is another characteristic CYP-mediated reaction. nih.gov

Amidases: The amide linkage in this compound is a potential site for hydrolytic cleavage. This reaction is catalyzed by amidases, a class of hydrolase enzymes, which would break the amide bond to yield 2-methoxybenzoic acid and 2-phenoxyethanamine. wikipedia.orgyoutube.com The rate and extent of amide hydrolysis can vary significantly depending on the chemical structure surrounding the amide bond. arkat-usa.org

UDP-Glucuronosyltransferases (UGTs): Following Phase I metabolism, the newly introduced or exposed hydroxyl groups on the metabolites can undergo Phase II conjugation reactions. UGTs are a major family of enzymes that catalyze the attachment of a glucuronic acid moiety to the metabolite, a process known as glucuronidation. nih.gov This reaction significantly increases the water solubility of the metabolite, facilitating its excretion from the body. xenotech.com The hydroxylated and O-demethylated metabolites of this compound would be prime substrates for UGTs. researchgate.netnih.gov

Role of Metabolic Pathways in Compound Fate

The collective action of these metabolic pathways determines the pharmacokinetic profile and the ultimate fate of this compound in the body. The initial Phase I reactions, primarily driven by CYP enzymes, serve to introduce or unmask functional groups, which generally results in a slight increase in polarity. These initial transformations can also lead to the bioactivation or detoxification of the compound.

The subsequent Phase II conjugation reactions, particularly glucuronidation, are crucial for the detoxification and elimination of the compound. By converting the Phase I metabolites into highly water-soluble glucuronide conjugates, these pathways ensure their efficient removal from the bloodstream via the kidneys and excretion in the urine. The balance between Phase I and Phase II metabolic pathways is a key determinant of the compound's half-life and potential for accumulation in the body.

Isotope-Labeled Compounds in Metabolic Research

The use of isotope-labeled compounds is a powerful technique in metabolic research to trace the fate of a molecule in a complex biological system. By replacing one or more atoms of this compound with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can readily distinguish the compound and its metabolites from endogenous molecules using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

For example, a ¹³C-labeled version of this compound could be synthesized and administered in an in vivo study. Subsequent analysis of urine, feces, and blood samples by high-resolution mass spectrometry would allow for the unambiguous identification and quantification of all drug-related material, providing a definitive metabolic map. While specific studies employing isotope-labeled this compound are not prominent in the literature, this methodology remains the gold standard for elucidating complex metabolic pathways and accurately determining the mass balance of a compound.

Analogues and Derivatives of 2 Methoxy N 2 Phenoxyethyl Benzamide in Research

Design and Synthesis of Novel Benzamide (B126) Analogues

The design and synthesis of new benzamide analogues are driven by the goal of enhancing biological activity, selectivity, and pharmacokinetic properties. researchgate.net Medicinal chemists often employ strategies such as modifying substituents on the aromatic rings and the amide nitrogen to explore new chemical space. researchgate.netresearchgate.net

One common approach involves the modification of the linker and cap portions of the benzamide structure. For instance, a series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net The synthesis of these analogues typically involves the reaction of a substituted benzoic acid with an appropriate amine. researchgate.net For example, 5-chloro-2-methoxy-N-phenylbenzamide can be synthesized and subsequently chlorosulphonated. The resulting sulfonyl chloride can then be reacted with various amines to produce a library of N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net

Another strategy focuses on creating more complex heterocyclic systems incorporating the benzamide moiety. Researchers have developed synthetic routes to benzamide-based 5-aminopyrazoles. acs.org This synthesis can involve the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and subsequent reaction with hydrazine (B178648) to form the pyrazole (B372694) ring. acs.org These 5-aminopyrazole intermediates serve as versatile building blocks for creating fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] researchgate.netmdpi.comnih.govtriazines. acs.org

The synthesis of N-benzimidazole-derived carboxamides represents another avenue of exploration. mdpi.com These compounds can be prepared by coupling a substituted benzoic acid with a 2-aminobenzimidazole (B67599) derivative using coupling agents like EDC.HCl and HOBt. mdpi.com The substituents on both the benzimidazole (B57391) core and the phenyl ring of the benzamide can be varied to study their impact on biological activity. For example, methoxy (B1213986) groups on the phenyl ring can be deprotected using reagents like boron tribromide to yield the corresponding hydroxy-substituted derivatives. mdpi.com

The general synthetic schemes for some of these novel benzamide analogues are outlined below.

Table 1: Synthetic Strategies for Novel Benzamide Analogues

| Analogue Class | General Synthetic Approach | Key Reagents and Conditions |

|---|---|---|

| N-(4-Sulphamoylphenyl)benzamides | Reaction of an aniline (B41778) with ethylchloroformate, followed by chlorosulphonation, and subsequent reaction with an appropriate amine. researchgate.net | Triethylamine (B128534), ethylchloroformate, chlorosulphonic acid, various amines, sodium carbonate. researchgate.net |

| Benzamide-based 5-Aminopyrazoles | Reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and cyclization with hydrazine. acs.org | Potassium hydroxide, alkyl halides, hydrazine hydrate, piperidine. acs.org |

Comparative Pharmacological Evaluation of Analogues

Following their synthesis, novel benzamide analogues undergo rigorous pharmacological evaluation to determine their biological activity and establish structure-activity relationships (SAR). These evaluations are critical for identifying promising lead compounds for further development.

In the field of oncology, N-substituted benzamide derivatives have been tested for their anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov For example, a series of analogues designed based on Entinostat were evaluated against MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer) cell lines using the MTT assay. researchgate.net The results indicated that certain modifications, such as the nature of the substituent on the phenyl ring, significantly influenced the anticancer activity. nih.gov Specifically, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring was found to decrease anti-proliferative activity. nih.gov

Table 2: Anti-proliferative Activity of Selected N-Substituted Benzamide Analogues

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| MS-275 (Entinostat) | MCF-7 | 1.83 ± 0.15 |

| MDA-MB-231 | 3.52 ± 0.21 | |

| K562 | 0.96 ± 0.08 | |

| A549 | 2.57 ± 0.17 | |

| Analogue 13h | MCF-7 | 1.56 ± 0.11 |

| MDA-MB-231 | 2.89 ± 0.19 | |

| K562 | 0.81 ± 0.06 | |

| A549 | 2.13 ± 0.16 | |

| Analogue 13k | MCF-7 | 1.25 ± 0.09 |

| MDA-MB-231 | 2.47 ± 0.18 | |

| K562 | 0.75 ± 0.05 | |

| A549 | 1.98 ± 0.14 |

Data derived from studies on Entinostat analogues. researchgate.net

Benzamide analogues have also been investigated as anthelmintic agents. mdpi.comnih.gov A high-throughput screen identified ortho-substituted benzamides as having excellent nematicidal activity against Caenorhabditis elegans. nih.govresearchgate.net The mechanism of action for these compounds is believed to be the selective inhibition of complex II in the nematode's electron transport chain. mdpi.comresearchgate.net Comparative evaluation of various analogues revealed that the amide group is crucial for their activity. researchgate.netnih.gov

Furthermore, novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov One such compound, 10f, demonstrated significant inhibition of Hedgehog signaling, with potency equivalent to or greater than the known inhibitor GDC-0449. nih.gov

Bioisosteric Replacements in Benzamide Scaffold Design

Bioisosterism is a powerful strategy in medicinal chemistry used to modify lead compounds to improve potency, selectivity, and pharmacokinetic properties. researchgate.netdrughunter.com This approach involves replacing a functional group with another that has similar physicochemical properties, which can lead to favorable changes in biological activity. researchgate.netdrughunter.comnih.gov

In the context of benzamide scaffold design, bioisosteric replacement of the amide group has been a key area of investigation. mdpi.comnih.gov The amide bond, while crucial for the activity of many benzamides, can be susceptible to enzymatic hydrolysis. drughunter.com Therefore, replacing it with more stable bioisosteres is a common objective.

A study focused on the anthelmintic benzamide Wact-11 explored several bioisosteric replacements for the amide moiety. nih.gov The replacements investigated included esters, thioamides, selenoamides, sulfonamides, and triazoles. nih.gov The results of this comparative study provided significant insights into the structural requirements for nematicidal activity.

Table 3: Evaluation of Amide Bioisosteres in a Benzamide Scaffold

| Bioisosteric Replacement | Retained Activity against C. elegans? | Rationale/Observations |

|---|---|---|

| Ester | No | The change in geometry and electronic properties likely disrupts the necessary interactions with the biological target. nih.gov |

| Thioamide | Yes | Preserves the geometry of the amide bond, highlighting the importance of this feature for activity. nih.gov |

| Selenoamide | Yes | Similar to the thioamide, this replacement maintains the crucial amide geometry. nih.gov |

| Sulfonamide | No | The different geometry and electronic nature of the sulfonamide group were detrimental to activity. nih.gov |

| Triazole | No | Although a recognized non-classical bioisostere of the amide bond, in this specific scaffold, it did not retain activity. nih.gov |

Based on research using Wact-11 as the reference scaffold. nih.gov

The finding that only the thioamide and selenoamide replacements retained activity underscores the critical importance of the amide bond's planar geometry for interacting with the target, nematode complex II. nih.gov This highlights that the success of bioisosteric replacement is highly context-dependent. drughunter.com While heterocyclic rings like triazoles are often successful amide bioisosteres in other systems, they were not effective in this particular benzamide series. nih.govdrughunter.com This detailed structure-activity relationship data is invaluable for guiding future design of more potent and stable anthelmintic agents. nih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 2-methoxy-N-(2-phenoxyethyl)benzamide, might interact with a biological target, typically a protein.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Protein Target: A biologically relevant protein target would be chosen based on the therapeutic area of interest. The protein structure would be obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to fit the ligand into the protein's binding site in various possible orientations and conformations.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein would be analyzed.

A representative data table from such a hypothetical study might look like this:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Target A | -8.5 | Tyr123, Phe256, Arg34 | Hydrogen Bond, Pi-Pi Stacking, Cation-Pi |

| Hypothetical Target B | -7.2 | Leu78, Val101, Ile150 | Hydrophobic Interactions |

| Hypothetical Target C | -9.1 | Asp99, Ser145, Asn200 | Hydrogen Bonds, Electrostatic Interactions |

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, allowing for the observation of conformational changes and the persistence of key interactions.

As with molecular docking, specific MD simulation studies for this compound are not currently published. An MD simulation would typically be performed on the most promising docked pose. The simulation would track the movements of all atoms in the system over a period of nanoseconds.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

A sample data table summarizing the results of a hypothetical MD simulation could be:

| Simulation Time (ns) | Average RMSD of Protein (Å) | Average RMSD of Ligand (Å) | Key Hydrogen Bonds Maintained |

| 50 | 1.8 ± 0.3 | 0.9 ± 0.2 | Ligand-Tyr123, Ligand-Asp99 |

| 100 | 2.1 ± 0.4 | 1.1 ± 0.3 | Ligand-Tyr123 |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics.

For this compound, DFT calculations can determine several key electronic descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting non-covalent interactions with biological targets.

While specific quantum chemical calculations for this compound are not available, theoretical calculations on similar benzamide (B126) derivatives have been performed. archivepp.com A hypothetical table of calculated electronic properties for the target compound is presented below:

| Electronic Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

In Silico Prediction of Preclinical Pharmacokinetic Properties

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in identifying potential liabilities and optimizing the compound's pharmacokinetic profile.

Various online tools and software can be used to predict the ADMET properties of this compound based on its chemical structure. These predictions are based on quantitative structure-activity relationship (QSAR) models built from large datasets of experimental data.

Predicted pharmacokinetic properties for this compound could include:

Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Prediction of whether the compound can cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Prediction of the compound's potential to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Human Ether-à-go-go-Related Gene (hERG) Inhibition: Prediction of potential cardiotoxicity.

Ames Test: Prediction of mutagenicity.

A summary of hypothetically predicted preclinical pharmacokinetic properties is shown in the following table:

| ADMET Property | Predicted Outcome | Confidence Score |

| GI Absorption | High | 0.9 |

| BBB Permeability | Low | 0.7 |

| CYP2D6 Inhibition | Inhibitor | 0.6 |

| hERG Inhibition | Non-inhibitor | 0.8 |

| Ames Toxicity | Non-mutagenic | 0.9 |

It is important to note that all the data presented in the tables are hypothetical and for illustrative purposes only, as specific computational studies for this compound are not publicly available at this time. Experimental validation is essential to confirm these in silico predictions.

Future Research Trajectories and Conceptual Therapeutic Potential

Exploration of New Biological Targets and Pathways

A foundational step in characterizing any novel compound is the identification of its biological targets and the pathways it modulates. For 2-methoxy-N-(2-phenoxyethyl)benzamide, this would involve a multi-pronged screening approach to uncover its molecular interactions within a biological system.

Systematic screening of this compound against a broad range of receptors, enzymes, and ion channels would be essential. The benzamide (B126) and methoxybenzyl moieties are common in psychoactive compounds, suggesting that initial investigations could focus on central nervous system targets. For instance, studies on N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines have shown significant binding affinities at serotonergic 5-HT2A and 5-HT2C receptors, as well as adrenergic α1 receptors. nih.gov Similarly, research has demonstrated that the inclusion of an electron-donating methoxy (B1213986) group on a benzamide-isoquinoline scaffold can significantly enhance selectivity for the sigma-2 (σ2) receptor, a target implicated in tumor progression. nih.gov

Beyond receptor binding, the effect of this compound on key enzymatic pathways should be explored. Benzamide derivatives have been successfully developed as inhibitors of a variety of enzymes. For example, certain N-2-(phenylamino)benzamide derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes that are critical in inflammation and cancer progression. nih.gov

Currently, there is no publicly available research detailing the specific biological targets or pathway modulation of this compound.

Development of Multi-Target-Directed Ligands

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred interest in the development of multi-target-directed ligands (MTDLs). researchgate.net These are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a better side-effect profile compared to single-target agents. researchgate.net

The chemical structure of this compound, which combines a methoxybenzamide group with a phenoxyethylamido tail, presents a scaffold that could be rationally modified to interact with multiple targets. The development of such ligands would involve computational modeling to predict binding affinities at various sites, followed by chemical synthesis of derivatives and in vitro validation.

As of now, there are no published studies that have explored the potential of this compound as a multi-target-directed ligand.

Advanced Chemical Synthesis Approaches

The synthesis of this compound and its derivatives is crucial for enabling extensive biological evaluation. While standard amide bond formation reactions are likely applicable, the development of more advanced and efficient synthetic routes would be beneficial for creating a library of related compounds for structure-activity relationship (SAR) studies.

Recent advances in synthetic chemistry offer various strategies that could be applied. For example, novel catalytic systems for C-N bond formation could provide higher yields and greater functional group tolerance. nih.gov Furthermore, the development of enantiomerically pure synthesis methods could be critical if the compound or its derivatives possess chiral centers, as different enantiomers often exhibit distinct pharmacological properties. google.com A patent for the preparation of 2-(2-alkoxy phenoxy) ethylamine, a potential precursor, highlights various synthetic strategies, including reactions involving guaiacol (B22219) and bromo-acetonitrile or the use of 2-alkyloxyoxazoline. nih.gov

Specific, optimized, and advanced synthetic methodologies for this compound have not been detailed in the available scientific literature.

Integration of Omics Data for Mechanistic Insights

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" data (genomics, transcriptomics, proteomics, and metabolomics) would be invaluable. These high-throughput techniques can provide a global view of the cellular response to the compound, revealing changes in gene expression, protein levels, and metabolic profiles.

For example, transcriptomic analysis (e.g., via RNA-sequencing) of cells treated with the compound could identify upregulated or downregulated genes, offering clues about the pathways being affected. Proteomic studies could then confirm these findings at the protein level and identify post-translational modifications. This unbiased approach can uncover novel mechanisms of action and biomarkers of response.

At present, there is no published research that has applied omics technologies to study the mechanistic effects of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for 2-methoxy-N-(2-phenoxyethyl)benzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the activation of 2-methoxybenzoic acid using coupling agents (e.g., thionyl chloride) to form the corresponding acyl chloride. Subsequent reaction with 2-phenoxyethylamine under anhydrous conditions (e.g., in dichloromethane or pyridine) yields the target compound. Optimization includes controlling stoichiometric ratios (1:1.2 for amine:acyl chloride), maintaining low temperatures (0–5°C) during coupling to minimize side reactions, and using molecular sieves to absorb moisture. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Confirm the benzamide backbone and substituents. Key signals include the methoxy proton (δ ~3.8–4.0 ppm) and aromatic protons (δ 6.8–7.6 ppm). The amide NH proton (δ ~8.5 ppm) may appear broad due to hydrogen bonding .

- IR Spectroscopy : Detect the amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₇NO₃: 272.1281) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methoxy position, phenoxy chain length) to assess impact on activity .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., cytotoxicity in cancer lines). Use dose-response curves (IC₅₀ determination) and statistical tools (ANOVA) to compare potency .

- Data Correlation : Employ QSAR models to link structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Prioritize targets with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic and methoxy groups .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. B3LYP/6-31G* level theory is recommended for tautomer stability assessment .

- MD Simulations : Simulate binding dynamics (10–100 ns) to evaluate stability of predicted complexes .

Q. How can crystallographic data resolve discrepancies in the proposed molecular structure of this compound?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/acetone). Refine data using SHELXL for accurate bond lengths/angles. For example, a related benzamide derivative showed planar aromatic rings and hydrogen-bonded amide groups (N–H⋯O) stabilizing the crystal lattice .

- Discrepancy Resolution : Compare experimental unit cell parameters (e.g., a, b, c) and torsion angles with computational predictions to validate stereochemistry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in different assay systems?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line passage number, serum concentration). For example, contradictory cytotoxicity results may arise from varying ATP-based vs. resazurin assays .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus trends. Adjust for variables like compound purity (HPLC >95%) or solvent effects (DMSO vs. ethanol) .

- Mechanistic Follow-Up : Use knock-out models (e.g., CRISPR) to confirm target specificity if off-target effects are suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.